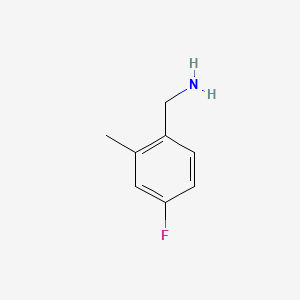

4-Fluoro-2-methylbenzylamine

Description

Significance in Contemporary Chemical Synthesis

In the realm of contemporary chemical synthesis, 4-Fluoro-2-methylbenzylamine is primarily utilized as a versatile intermediate. Its amine group allows for a variety of chemical transformations, such as alkylation and acylation, making it a crucial component in the construction of larger, more complex molecular architectures. ontosight.ai The presence of the fluorine atom can influence the electronic properties and lipophilicity of the resulting molecules, which can be advantageous in the design of new compounds. cymitquimica.comcymitquimica.com

The strategic placement of the fluoro and methyl groups on the aromatic ring provides a specific steric and electronic environment. This distinct substitution pattern is instrumental in directing the course of chemical reactions and influencing the properties of the final products. For instance, it is a recognized starting material in the synthesis of other chemical intermediates. vulcanchem.com

Role in Interdisciplinary Scientific Fields

The utility of this compound extends beyond traditional organic synthesis into various interdisciplinary scientific fields, most notably medicinal chemistry and materials science.

In medicinal chemistry , benzylamine (B48309) derivatives are important structural motifs in the development of new therapeutic agents. ontosight.ai The incorporation of a fluorine atom can often enhance the metabolic stability and membrane permeability of a drug candidate. Research has shown that derivatives of this compound are investigated for their potential biological activities. For example, a derivative, 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide, has been identified as a potent and selective NK1 receptor antagonist. researchgate.net Furthermore, N-substituted isosteviol-based 1,3-aminoalcohols derived from related fluorobenzylamines have shown antiproliferative activity against cancer cell lines. nih.gov The synthesis of dolutegravir, an anti-AIDS drug, utilizes a related compound, 2,4-difluorobenzylamine, as a key intermediate, highlighting the importance of fluorinated benzylamines in drug development. google.com

In the field of materials science , fluorinated organic compounds are explored for their unique properties. While direct applications of this compound in materials are still an emerging area of research, related fluorinated benzylamines have been used in the development of new materials. For instance, 4-fluorobenzylamine (B26447) has been used in the synthesis of new tris-iron(III) chelates and in the preparation of PET radiotracers. sigmaaldrich.com The principles guiding these applications could potentially be extended to this compound for the creation of novel polymers or other advanced materials.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-fluoro-2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDTUDLZKZTPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392690 | |

| Record name | 4-Fluoro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771574-00-6 | |

| Record name | 4-Fluoro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 2 Methylbenzylamine and Its Derivatives

Stereoselective and Asymmetric Synthesis

Stereoselective and asymmetric synthesis are paramount in producing enantiomerically pure compounds. researchgate.net For fluoro-substituted amines like 4-fluoro-2-methylbenzylamine, achieving high stereoselectivity is crucial for their intended biological activity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. researchgate.net After the desired stereochemistry is achieved, the auxiliary can be removed and often recycled. researchgate.net

One of the most powerful and widely used methods for the asymmetric synthesis of amines involves the use of N-tert-butylsulfinyl imines. cas.cnsigmaaldrich.comwikipedia.org This strategy, pioneered by Ellman, utilizes the commercially available and recyclable tert-butanesulfinamide as a chiral auxiliary. sigmaaldrich.comwikipedia.org The condensation of tert-butanesulfinamide with an aldehyde, such as 4-fluoro-2-methylbenzaldehyde, yields the corresponding N-tert-butylsulfinyl imine. cas.cnsigmaaldrich.com

The tert-butylsulfinyl group serves a dual role: it activates the imine for nucleophilic addition and acts as a potent chiral directing group, leading to high diastereoselectivity in the addition of various nucleophiles. cas.cnsigmaaldrich.com Subsequent removal of the sulfinyl group under mild acidic conditions affords the desired chiral amine with high enantiomeric purity. researchgate.net The versatility of this method allows for the synthesis of a wide array of chiral amines by varying the nucleophile. nih.gov For instance, the addition of organometallic reagents to these chiral imines is a common route to α-branched amines. researchgate.net

The general reaction scheme for the synthesis of a chiral amine using an N-tert-butylsulfinyl imine intermediate is depicted below:

| Step | Reactants | Product | Key Features |

| 1 | Aldehyde/Ketone + Chiral tert-Butanesulfinamide | N-tert-Butylsulfinyl Imine | Condensation reaction, formation of chiral intermediate. nih.gov |

| 2 | N-tert-Butylsulfinyl Imine + Nucleophile | Diastereomerically enriched sulfinamide | Highly diastereoselective nucleophilic addition. sigmaaldrich.com |

| 3 | Diastereomerically enriched sulfinamide | Chiral Primary Amine | Cleavage of the chiral auxiliary. researchgate.net |

The use of chiral sulfinyl auxiliaries, particularly N-tert-butylsulfinyl imines, has been extensively applied to the synthesis of fluorinated amines. cas.cnbioorganica.com.ua The presence of fluorine can influence the electronic properties of the imine and the stereochemical course of the reaction. bioorganica.com.ua The stereoselective addition of nucleophiles to fluorinated N-tert-butylsulfinyl imines is a primary strategy for creating chiral fluoroamines. cas.cn This approach offers high stereoselectivity and a broad substrate scope, making it a valuable tool in medicinal chemistry for synthesizing molecules with improved pharmacological profiles. cas.cn

Another strategy involves the asymmetric addition of fluorinated reagents to non-fluorinated N-tert-butylsulfinyl imines. cas.cn The development of new and efficient fluorinated reagents is an active area of research to expand the utility of this method. cas.cn The robustness and predictability of the stereochemical outcome make sulfinyl imine chemistry a reliable method for accessing enantiomerically pure fluorinated amines. rsc.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a direct and atom-economical approach to constructing complex molecules from simple precursors. The following sections detail specific methodologies using palladium, cobalt, and manganese catalysts for the synthesis of functionalized benzylamines.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of C-H functionalization reactions. beilstein-journals.org These methods allow for the direct conversion of C-H bonds into new C-F or C-N bonds, providing efficient pathways to fluorinated benzylamine (B48309) derivatives.

A significant advancement in the synthesis of ortho-fluorinated benzylamines involves palladium-catalyzed C-H activation. acs.org Researchers have developed an efficient method utilizing an easily accessible oxalyl amide as a directing group to achieve ortho-selective fluorination. nih.gov This strategy employs palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. acs.orgnih.gov

The reaction demonstrates high selectivity, allowing for either mono- or difluorination of the benzylamine derivatives by modifying the reaction conditions. acs.org The use of t-amyl-OH as a solvent has been found to be effective for this transformation. nih.gov This methodology presents a practical and efficient route for preparing ortho-fluorinated benzylamines, which are valuable building blocks in medicinal chemistry. acs.org

Table 1: Key Components for Palladium-Catalyzed Ortho-Selective C-H Fluorination

| Component | Role | Example |

|---|---|---|

| Catalyst | Facilitates C-H activation and C-F bond formation | Palladium(II) acetate (Pd(OAc)₂) |

| Directing Group | Ensures ortho-selectivity | Oxalyl amide |

| Fluorine Source | Provides the fluorine atom | N-fluorobenzenesulfonimide (NFSI) |

Achieving enantioselectivity in C-H functionalization is a formidable challenge. A palladium-catalyzed approach has been reported for the enantioselective fluorination of benzylic C(sp³)–H bonds. beilstein-journals.org This method utilizes a transient chiral directing group to control the stereochemical outcome of the reaction. beilstein-journals.orgnih.gov

This strategy has been shown to be effective for the fluorination of benzylic positions that are ortho to aldehyde substituents. beilstein-journals.org The steric bulk of the transient amino directing group is crucial, as it dictates the stereochemistry and promotes the desired C-F reductive elimination via an inner-sphere pathway. beilstein-journals.org It was noted that less sterically bulky directing groups could lead to a competitive C-O bond formation, resulting in acyloxylation byproducts. beilstein-journals.org This method highlights the potential of using transient directing groups to achieve high levels of stereocontrol in C–H activation reactions. nih.gov

Cobalt catalysis has gained prominence as a more sustainable and cost-effective alternative to precious metal catalysis for C-H functionalization reactions.

Researchers have developed a practical cobalt-catalyzed method for the synthesis of 1,4-dihydroisoquinolines from benzylamine derivatives. nih.gov This reaction proceeds via a picolinamide-directed ortho-C-H functionalization followed by an annulation with an alkyne. nih.gov

The process uses cobalt(II) acetate (Co(OAc)₂) as a precatalyst and molecular oxygen (O₂) as the sole, environmentally benign oxidant. nih.gov This methodology is versatile, demonstrating compatibility with both internal and terminal alkynes and a high tolerance for various functional groups. A key advantage is the preservation of enantiopurity when starting with non-racemic α-substituted benzylamine derivatives. nih.gov Mechanistic studies, including kinetic analysis and labeling experiments, have provided insights into the reaction pathway and the role of catalytically competent cobalt complexes. nih.gov

Table 2: Conditions for Cobalt-Catalyzed Dihydroisoquinoline Synthesis

| Component | Function | Specific Reagent |

|---|---|---|

| Precatalyst | Active catalyst source | Cobalt(II) acetate (Co(OAc)₂) |

| Directing Group | Guides ortho-C-H activation | Picolinamide |

| Oxidant | Regenerates the active catalyst | Molecular Oxygen (O₂) |

Manganese is an earth-abundant metal that is increasingly used in catalysis for its low toxicity and unique reactivity. Manganese-catalyzed reactions provide powerful methods for forming C-N bonds, which are essential for synthesizing amines.

A notable development is the use of a manganese perchlorophthalocyanine catalyst, [MnIII(ClPc)], for the intermolecular amination of benzylic C-H bonds. nih.gov This reaction is significant for its potential in late-stage functionalization, allowing for the direct installation of nitrogen into complex molecules. nih.gov The [MnIII(ClPc)] catalyst demonstrates exceptional reactivity and site selectivity. nih.govnih.gov

The reaction's effectiveness is enhanced in the presence of a Brønsted or Lewis acid. nih.gov A unique feature of this system is its tolerance for functionalities that are often problematic in other catalytic systems, such as tertiary amines, pyridines, and benzimidazoles. nih.gov Mechanistic investigations suggest that the reaction proceeds through an electrophilic metallonitrene intermediate in a stepwise manner, with C-H cleavage being the rate-determining step. nih.govnih.gov This mechanism differs from other base-metal-catalyzed C-H aminations and opens avenues for developing reactions with tunable selectivities. nih.gov

Table 3: Features of Manganese-Catalyzed Benzylic C-H Amination

| Feature | Description |

|---|---|

| Catalyst | Manganese perchlorophthalocyanine [MnIII(ClPc)] |

| Transformation | Intermolecular benzylic C(sp³)-H amination |

| Key Advantage | High reactivity, site selectivity, and functional group tolerance |

| Co-catalyst/Additive | Brønsted or Lewis acid |

Cobalt-Catalyzed Reactions

Mechanochemical Approaches for Fluorine-Containing Imine Formation

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. For the synthesis of fluorine-containing imines, this approach offers significant advantages, including reduced reaction times, high yields, and minimized solvent waste.

A notable solvent-free mechanochemical method involves the manual grinding of equimolar amounts of a fluorinated benzaldehyde (B42025) and an amine, such as a chiral benzylamine, at room temperature. nih.gov This technique has been demonstrated to produce the desired imine products in good to excellent yields within a very short reaction time, typically around 15 minutes. nih.gov The yields achieved are often comparable or superior to those obtained through conventional synthesis methods. nih.gov This approach is particularly valuable for preparing fluorinated imines, which are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.govmdpi.com

The reaction's efficiency is not significantly hampered by the specific structure of the fluorinated aldehyde, and the conditions are mild enough to be compatible with chiral benzylamines, proceeding with high yields. nih.gov The resulting imines are often of high purity, requiring no further post-synthetic purification. mdpi.com This green methodology contributes to the prevention of environmental pollution and is easily scalable for larger syntheses. nih.gov The structures of the imines are typically confirmed using NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and, in some cases, X-ray crystallography. nih.gov

Table 1: Mechanochemical Imine Synthesis Overview

| Parameter | Description | Reference |

|---|---|---|

| Reactants | Equimolar amounts of a fluorinated benzaldehyde and an amine (e.g., aniline (B41778) or benzylamine derivatives). | nih.gov |

| Method | Manual grinding of substrates at room temperature. | nih.gov |

| Reaction Time | Approximately 15 minutes. | nih.gov |

| Yield | Good to excellent. | nih.gov |

| Advantages | Solvent-free, rapid, high purity, environmentally friendly, and scalable. | nih.govmdpi.com |

Reductive Amination Strategies with Fluorinated Benzylamines

Reductive amination is a cornerstone method for the synthesis of amines, offering a controlled alternative to the direct alkylation of amines with alkyl halides, which often suffers from over-alkylation. masterorganicchemistry.com This strategy involves two main steps: the reaction of a carbonyl compound (aldehyde or ketone) with a primary or secondary amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the target amine. masterorganicchemistry.com

When employing fluorinated benzylamines like this compound, this method allows for the direct incorporation of the fluorinated benzyl (B1604629) moiety into a new molecule. A key advantage is the use of selective reducing agents that can reduce the C=N bond of the imine in the presence of the initial carbonyl group. masterorganicchemistry.com This allows for a "direct" or "one-pot" procedure where the carbonyl compound, amine, and reducing agent are combined.

Several reducing agents are commonly used for this transformation:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A mild and selective agent suitable for a wide range of aldehydes and ketones. organic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN) : Effective at selectively reducing imines in the presence of aldehydes. masterorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) : A more general reducing agent, often used in a stepwise procedure where the imine is formed first before the reductant is added. organic-chemistry.orgias.ac.in

This methodology has been successfully applied to the synthesis of chiral α,α,α-trifluoromethylbenzylamines from trifluoromethyl ketones, demonstrating its utility for preparing fluorinated amine compounds. researchgate.net The process is highly efficient for creating secondary and tertiary amines by reacting a primary amine with one or two different carbonyl compounds, respectively. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Typical Application | Reference |

|---|---|---|---|

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | General-purpose, mild, and selective for one-pot reactions. | organic-chemistry.org |

| Sodium Cyanoborohydride | NaBH₃CN | Selective reduction of imines in the presence of carbonyls. | masterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Often used in a two-step process after imine formation. | organic-chemistry.orgias.ac.in |

Nucleophilic Displacement Reactions for Substituted Heterocycles

This compound can serve as a potent nucleophile in reactions aimed at functionalizing heterocyclic scaffolds. Nucleophilic aromatic substitution (SNAr) is a primary pathway for achieving this, wherein the amine displaces a suitable leaving group on an electron-deficient aromatic or heteroaromatic ring.

For SNAr reactions to proceed efficiently on heterocycles, a strong leaving group is often required. While halogens (F, Cl, Br) are commonly used, research has shown that a cationically charged trimethylammonium group can be a significantly more reactive leaving group. nih.gov In competitive experiments involving 6-substituted 2,2′-bipyridines, the trimethylammonium group was displaced much faster than fluoro, chloro, or bromo groups when reacting with a nucleophile like sodium methoxide. nih.gov

This principle can be extended to reactions using amine nucleophiles. By activating a heterocyclic ring with a trimethylammonium leaving group, a subsequent reaction with this compound would facilitate the formation of a C-N bond, linking the fluorinated benzyl moiety to the heterocycle. This method capitalizes on the enhanced reactivity of the charged leaving group, allowing the reactions to proceed under mild conditions. nih.gov

Table 3: Comparison of Leaving Groups in Nucleophilic Aromatic Substitution

| Leaving Group | Relative Reactivity | Advantage | Reference |

|---|---|---|---|

| Halogens (F, Cl, Br) | Standard | Commonly used and commercially available starting materials. | nih.gov |

| Trimethylammonium | Very High | Enables much faster reactions under milder conditions. | nih.gov |

Unified Approaches for Bridged Polycyclic Scaffolds

The synthesis of complex, three-dimensional molecules, particularly bridged polycyclic scaffolds, is a significant challenge in organic chemistry. "Unified approaches" have been developed to efficiently generate diverse and novel molecular frameworks from a common set of starting materials. rsc.orgwhiterose.ac.uk These strategies are valuable in drug discovery for exploring new chemical space. whiterose.ac.uk

One such powerful strategy employs a complexity-generating "stitching" annulation approach. rsc.org This method often begins with an amine-directed C-H (het)arylation of a simple mono- or bicyclic amine. whiterose.ac.uk The amine functional group directs the regioselective and stereospecific installation of an aryl group. This crucial step sets the stereochemistry for subsequent cyclization reactions that "stitch" the components together to form bridged ring systems. whiterose.ac.uk

This unified synthesis has been used to create numerous diverse, three-dimensional scaffolds, significantly expanding the range of known bridged ring systems that contain both a nitrogen atom and an aromatic ring. rsc.orgwhiterose.ac.uk By starting with precursors derived from this compound, this methodology could be adapted to produce novel bridged polycyclic scaffolds incorporating the 4-fluoro-2-methylphenyl group. The versatility of the subsequent cyclization reactions, which can include Bischler-Napieralski or intramolecular Buchwald-Hartwig couplings, allows for the creation of a wide array of final structures from a single arylated intermediate. whiterose.ac.uk The efficiency of this approach is highlighted by the ability to prepare dozens of distinct scaffolds in a limited number of synthetic steps. whiterose.ac.uk

Table 4: Key Stages of the 'Stitching' Annulation Approach

| Stage | Description | Outcome | Reference |

|---|---|---|---|

| 1. C-H Arylation | Amine-directed, regioselective introduction of a (het)aryl group onto a cyclic amine substrate. | Creates a key arylated intermediate with controlled stereochemistry. | whiterose.ac.uk |

| 2. Cyclization | Various annulation reactions (e.g., Bischler-Napieralski, Buchwald-Hartwig) are used to form new rings. | "Stitches" the arylated intermediate into a bridged polycyclic scaffold. | whiterose.ac.uk |

| 3. Diversification | The reaction toolkit is applied to alternative amine substrates. | Generates a diverse library of structurally complex scaffolds. | rsc.orgwhiterose.ac.uk |

Structure Activity Relationship Sar Studies of 4 Fluoro 2 Methylbenzylamine Derivatives in Medicinal Chemistry

Impact of Fluorine Substitution on Biological Activity

The substitution of hydrogen with fluorine in benzylamine (B48309) derivatives can lead to significant alterations in their biological activity. Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, which can be crucial for target binding and bioavailability. The C-F bond is more stable than a C-H bond, often leading to increased metabolic stability by blocking sites of oxidative metabolism. This enhanced stability can extend the biological half-life of a compound.

Furthermore, fluorine substitution can increase the binding affinity of a ligand to its target protein. This enhancement can occur through direct interactions, such as dipole-induced dipole or quadrupole-quadrupole interactions with amino acid residues in the binding site. For instance, studies on N-(4-sulfamylbenzoyl)benzylamine, an inhibitor of carbonic anhydrase II, demonstrated that strategic fluorine substitution enhanced binding affinity through interactions with Pro202 and Phe131 residues in the active site. The increased lipophilicity conferred by fluorine can also improve a molecule's ability to penetrate cellular membranes, which may lead to greater activity.

Positional Isomer Effects on Pharmacological Profiles

The position of the fluorine atom on the aromatic ring of a benzylamine derivative is a critical determinant of its pharmacological profile. Different positional isomers (ortho, meta, para) can exhibit widely varying potencies and selectivities due to their distinct electronic and steric properties, which influence how the molecule interacts with its biological target.

The placement of a substituent at the para-position of the benzyl (B1604629) ring often has a significant impact on cellular potency. In the development of 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, it was observed that a 4-fluorophenoxy substituent was favorable for activity. Replacing this para-fluoro group with hydrogen or other substituents led to a decrease in potency, highlighting the importance of the para-fluorine in that specific scaffold. Similarly, in a series of novel oxazolidinones, the specific attachment and geometry of pendant groups, which can be influenced by substitution patterns, were shown to be critical for antibacterial potency. While not directly focused on 4-fluoro-2-methylbenzylamine, these studies underscore the principle that para-substitution can be a key factor in optimizing the cellular efficacy of a drug candidate.

The precise location of a fluorine atom can directly influence the binding affinity of a compound for its target protein. The electron-withdrawing nature of fluorine alters the electron distribution of the aromatic ring, which can affect hydrogen bonding capabilities and other non-covalent interactions within the binding pocket. Molecular modeling studies have shown that a polar C-F bond within a phenylalanine side chain can create favorable dipolar interactions within a hydrophobic binding pocket, leading to enhanced affinity. While direct comparative studies on the positional isomers of this compound are not extensively detailed in the provided context, the principles derived from related compounds are clear. For example, in the development of cannabinoid receptor ligands, fluorine substitution at the C-1 position was found to have a significant detrimental effect on CB1 binding affinity compared to the parent hydroxy-THCs, demonstrating the profound impact of substituent position.

SAR in Specific Therapeutic Contexts

The structure-activity relationships of fluorinated benzylamine derivatives have been explored in several therapeutic areas, revealing specific structural requirements for activity against different biological targets.

Substituted benzylamine derivatives have been investigated as potential anticancer agents. In the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer, selective aryl benzylamine-based compounds were designed. The research led to the discovery of potent inhibitors with low nanomolar IC50 values. While these specific examples did not focus on the 4-fluoro-2-methyl substitution pattern, they establish the benzylamine scaffold as a viable template for creating anticancer therapeutics.

In another study, 2-phenylbenzoxazole (B188899) fluorosulfate (B1228806) derivatives were synthesized and evaluated for their cytotoxic properties against various cancer cell lines, including prostate (PC-3) and breast (MCF-7, BT-474) cancer cells. The ortho-substituted fluorosulfate derivative, in particular, exhibited significant cytotoxicity against MCF-7 cells. This highlights how the substitution pattern, including the position of fluorine-containing groups, can determine the cytotoxic profile of a compound.

Table 1: Cytotoxic Activity of Selected Benzoxazole Derivatives

Data adapted from studies on 2-phenylbenzoxazole fluorosulfate derivatives, illustrating the impact of substitution patterns on cytotoxicity.

Derivatives containing the benzylamine moiety have also been explored for their potential as antiviral agents. A study on 5-benzylamine-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives as inhibitors of the CSNK2A kinase showed that analogs with electron-withdrawing substituents, such as fluorine, on the benzyl ring maintained CSNK2A activity. Analogs with high CSNK2A potency demonstrated good activity in inhibiting Mouse Hepatitis Virus (MHV) replication.

In a separate line of research, a series of 4-oxo-4H-quinoline acylhydrazone derivatives were synthesized and evaluated for their activity against tobacco mosaic virus (TMV). Several compounds in this series showed higher antiviral activity than the reference drug ribavirin. For example, compound 4 in the study, a monosubstituted derivative, exhibited significantly higher activity than a disubstituted analog, compound 5 , indicating that the substitution pattern on the aromatic ring is crucial for antiviral efficacy. These findings suggest that the fluorinated benzylamine scaffold could be a valuable starting point for the development of novel antiviral therapeutics.

Table 2: In Vivo Anti-TMV Activity of Selected Acylhydrazone Derivatives

Data from a study on 4-oxo-4H-quinoline acylhydrazone derivatives against Tobacco Mosaic Virus (TMV).

Serotonin (B10506) Receptor Modulation (e.g., 5-HT2C Agonism)

The N-benzylamine moiety is a recognized pharmacophore for interacting with serotonin receptors. Structure-activity relationship (SAR) studies on N-benzyl phenethylamines have demonstrated that substitutions on the benzyl ring significantly impact binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. nih.govacs.orgnih.gov Generally, these compounds exhibit high affinity for 5-HT2 receptor subtypes. nih.gov

The nature and position of substituents on the N-benzyl portion of the molecule are critical for potency and selectivity. For instance, in related N-benzyl tryptamine (B22526) series, introducing a halogen at the para-position of the benzyl group, such as fluorine, can result in varied affinities. acs.org While a direct demonstration of a this compound derivative acting as a potent 5-HT2C agonist is not prominently documented in available literature, the established SAR for N-benzyl derivatives suggests that this substitution pattern would modulate receptor interaction. The 4-fluoro group would influence electrostatic interactions within the receptor binding pocket, while the 2-methyl group could provide steric hindrance or favorable hydrophobic interactions, thereby tuning the compound's affinity and selectivity profile for the 5-HT2C receptor over other subtypes. nih.govacs.org

Enzyme Inhibition (e.g., USP1/UAF1 Deubiquitinase)

A prominent example of the this compound motif in enzyme inhibition is the compound ML323, a potent and selective inhibitor of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex. This enzyme complex is a key regulator in DNA damage response pathways, making it a target for anticancer therapies.

ML323 incorporates the this compound group, which is crucial for its inhibitory activity. This moiety binds to a cryptic, allosteric site on the USP1 enzyme, inducing a conformational change that disrupts the catalytic site and prevents the deubiquitination of its substrates, such as monoubiquitinated FANCD2 and PCNA. The interaction of the substituted benzyl group within this hydrophobic pocket is a key determinant of the inhibitor's potency.

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| ML323 | USP1/UAF1 Complex | 76 |

Neurokinin-1 (NK1) Receptor Antagonism

Substituted benzylamines are a foundational component in the design of non-peptide antagonists for the Neurokinin-1 (NK1) receptor, a G protein-coupled receptor involved in pain, inflammation, and emesis. The benzyl group often serves as one of the key aromatic moieties that mimics the phenylalanine residues of the endogenous ligand, Substance P, enabling interaction with the receptor.

SAR studies have shown that the substitution pattern on the benzyl ring is critical for achieving high binding affinity. For example, compounds bearing a 3,5-bis(trifluoromethyl)benzyl group have demonstrated potent NK1 antagonist activity. While specific antagonists featuring the this compound moiety are not widely reported as clinical candidates, the principles of SAR in this class suggest its potential utility. The electronic and steric properties imparted by the 4-fluoro and 2-methyl groups could be leveraged to optimize the fit and interactions within the NK1 receptor's binding pocket, potentially enhancing affinity and selectivity. The development of 8-azabicyclo[3.2.1]octane benzylamine derivatives as NK1 antagonists highlights the modularity and importance of the benzylamine component in achieving potent antagonism. nih.gov

Role in Modulating Pharmacokinetic Parameters

The specific substitution pattern of this compound plays a significant role in optimizing the pharmacokinetic properties of drug candidates, particularly their metabolic stability and membrane permeability.

Enhanced Metabolic Stability

A primary challenge in drug design is preventing rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. Aromatic rings and benzylic carbons are common sites of oxidative metabolism. The this compound moiety is strategically designed to enhance metabolic stability.

Improved Membrane Permeation and Bioavailability

The ability of a drug to pass through cellular membranes is essential for its absorption and distribution, directly impacting its bioavailability. This permeation is largely governed by the molecule's lipophilicity (its affinity for fatty environments like the cell membrane) and its ionization state.

Modulatory Effects on Proximal Functionality pKa

The basicity of the amine group, quantified by its pKa value, is a critical physicochemical property that influences a drug's solubility, receptor interaction, and pharmacokinetic profile. The substituents on the aromatic ring of this compound exert distinct electronic effects that modulate the pKa of the benzylic amine.

The fluorine atom at the para-position is strongly electron-withdrawing through its inductive effect. This effect pulls electron density away from the benzylamine nitrogen, making its lone pair of electrons less available to accept a proton. Consequently, this substitution lowers the pKa of the amine, making it less basic compared to unsubstituted benzylamine.

In contrast, the methyl group at the ortho-position is weakly electron-donating, which would slightly increase the basicity of the amine. However, the inductive effect of the para-fluoro group is generally more dominant. This modulation of pKa is a crucial tool in drug design, as reducing basicity can improve cell permeability (by increasing the fraction of the neutral species at physiological pH) and help avoid off-target effects such as hERG channel binding.

| Compound | pKa (Predicted/Experimental) |

|---|---|

| Benzylamine | 9.33 |

| 4-Fluorobenzylamine (B26447) | 9.01 - 9.23 |

Computational and Theoretical Investigations of 4 Fluoro 2 Methylbenzylamine and Its Interactions

Quantum Chemical Studies

Quantum chemical studies are fundamental in understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, allow for the detailed exploration of electron distribution, molecular orbital energies, and electrostatic properties, which collectively determine the molecule's chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations, often employing functionals like B3LYP, are utilized to optimize the molecular geometry of 4-Fluoro-2-methylbenzylamine, predicting bond lengths, bond angles, and dihedral angles to find the most stable conformation.

These calculations provide a foundational understanding of the molecule's structural parameters. For instance, DFT can precisely compute the C-F, C-N, and aromatic C-C bond lengths, as well as the geometry of the aminomethyl group relative to the substituted benzene (B151609) ring. Thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can also be derived from DFT frequency calculations, offering insights into the molecule's stability. nih.govruc.dkresearchgate.netarxiv.org

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity and electronic transitions. nih.govkarazin.ua The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, while the LUMO would be distributed over the aromatic ring. The analysis of these orbitals helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Data Note: The following data is illustrative of typical DFT calculation results and is not based on a published study of this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would show a region of high negative potential around the electronegative fluorine atom and the lone pair of the nitrogen atom, identifying them as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, making them sites for nucleophilic interaction.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule in terms of localized orbitals. nih.gov This method transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs that aligns with classical Lewis structures. nih.govq-chem.com

NBO analysis quantifies electron delocalization through the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). For this compound, significant interactions would be expected between the lone pair of the nitrogen atom (donor) and the antibonding orbitals of the adjacent C-C bonds in the ring (acceptors), as well as interactions involving the pi-system of the benzene ring. This analysis provides quantitative insights into hyperconjugation and resonance effects that contribute to the molecule's stability. nih.gov

Table 2: Representative NBO Analysis Data for Key Interactions Note: The following data is illustrative of typical NBO analysis results and is not based on a published study of this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) | 3.5 |

| π (C=C) | π* (C=C) | 18.2 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, offering insights into conformational changes and intermolecular interactions that are not accessible from static quantum chemical calculations. nih.govpitt.edunih.gov

Protein-Ligand Interaction Dynamics

MD simulations are particularly powerful for investigating the interaction of a small molecule, such as this compound, with a biological target, typically a protein. These simulations can predict the binding mode of the ligand within the protein's active site and assess the stability of the resulting protein-ligand complex over time.

In a typical simulation, the this compound molecule would be docked into the binding site of a target protein. The system, including the protein, ligand, and surrounding solvent molecules, is then allowed to evolve over a period of nanoseconds or longer. The trajectory from the simulation is analyzed to understand the dynamics of the interaction. Key aspects to be analyzed include:

Hydrogen Bonds: To identify and monitor the persistence of specific hydrogen bonding interactions between the ligand and protein residues.

Van der Waals and Hydrophobic Interactions: To map out the non-polar contacts that contribute to binding affinity.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the protein-ligand interaction.

Such simulations can reveal the key amino acid residues involved in binding this compound and provide a dynamic understanding of the molecular recognition process, which is invaluable for fields like drug discovery.

Characterization of Protein-Protein Interaction Surfaces

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their interfaces represent a major class of targets for therapeutic intervention. Small molecules like this compound can modulate these interactions by binding to "hot spots" on the protein surface. Computational methods are essential for identifying and characterizing these binding sites.

A primary step involves defining the PPI surface, typically composed of amino acid residues from each protein partner that are in close proximity (e.g., within 5 Å) in the complex structure. frontiersin.org This interface is then broken down into overlapping surface patches for detailed analysis. Each patch is characterized by a set of physicochemical descriptors that quantify its properties. frontiersin.orgnih.gov These descriptors include:

3D Shape: Describes the geometry and topology of the surface patch.

Electrostatic Potential: Maps the distribution of charge on the surface, crucial for identifying polar interactions. frontiersin.org

Hydrophobicity: Quantifies the tendency of the surface to repel water, which is a major driving force for binding. nih.gov

Hydrogen-Bonding Potential: Identifies the distribution of hydrogen-bond donors and acceptors. frontiersin.org

By calculating these properties for the entire PPI interface, it is possible to create a detailed map of the surface's features. This allows for the identification of pockets and grooves that are sterically and chemically complementary to this compound. For instance, the fluorophenyl group would likely favor interaction with a hydrophobic pocket, while the amine group could form a hydrogen bond with an acceptor residue like aspartate or glutamate.

A quantitative comparison of the target PPI surface with databases of known druggable pockets can further assess the likelihood of successful modulation by a small molecule. nsf.govnih.gov

Table 1: Hypothetical Physicochemical Descriptors for a Target PPI Surface Patch

| Descriptor | Value | Implication for this compound Binding |

|---|---|---|

| Patch Area (Ų) | 150.2 | Sufficient size to accommodate the ligand. |

| Hydrophobicity Score | +1.8 | Favors binding of the fluoro-methylphenyl moiety. |

| Electrostatic Potential (kcal/mol·e) | -2.5 | Potential for electrostatic interaction with the protonated amine. |

| H-Bond Donor Density | 0.1 donors/Ų | Low density of competing donors. |

| H-Bond Acceptor Density | 0.8 acceptors/Ų | High potential for hydrogen bonding with the benzylamine (B48309) NH₂ group. |

Force Field Parameterization for Amine-Biomolecule Interactions

To accurately simulate the dynamic behavior of this compound interacting with a biomolecule, a reliable force field is required. wikipedia.org Standard force fields like CHARMM and AMBER are well-parameterized for standard amino acids and nucleotides but often lack accurate parameters for novel small molecules. nih.gov Therefore, a bespoke parameter set for this compound must be developed to ensure the fidelity of molecular dynamics (MD) simulations.

The parameterization process involves deriving values for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) terms in the force field's potential energy function. nih.gov This is typically achieved through a combination of quantum mechanical (QM) calculations and fitting to experimental data. wikipedia.orgnih.gov

Quantum Mechanical Calculations: High-level QM calculations, often using Density Functional Theory (DFT), are performed on the isolated this compound molecule. escholarship.org These calculations provide crucial information about the molecule's electronic structure, optimal geometry, and conformational energy landscape. nih.govacs.org

Charge Derivation: Atomic partial charges are derived by fitting them to the QM-calculated electrostatic potential. This ensures that the electrostatic interactions between the ligand and the biomolecule are modeled accurately. nih.gov

Bonded Parameter Optimization: Bond and angle parameters are typically optimized to reproduce the QM-derived equilibrium geometry and vibrational frequencies. nih.gov Dihedral angle parameters, which govern the molecule's rotational flexibility, are optimized by fitting to the potential energy surface (PES) calculated by scanning the rotation of key bonds in QM. nih.gov

Van der Waals Parameterization: Lennard-Jones parameters, which describe the van der Waals interactions, are often transferred from existing parameters for similar atom types or fitted to reproduce experimental data like liquid density and heat of vaporization.

This rigorous process ensures that the resulting force field can accurately capture the conformational preferences of this compound and its specific interactions, such as hydrogen bonds from the amine group and π-stacking from the aromatic ring.

Table 2: Example of Derived Force Field Parameters for a Key Dihedral in this compound

| Dihedral Angle (C-C-C-N) | Force Constant (kcal/mol) | Periodicity | Phase Shift (degrees) |

|---|---|---|---|

| V₁ | 0.155 | 1 | 180.0 |

| V₂ | 2.500 | 2 | 180.0 |

| V₃ | 0.000 | 3 | 0.0 |

Investigation of Self-Assembly Mechanisms

Substituted benzylamines and related aromatic molecules can undergo self-assembly to form ordered supramolecular structures like nanotubes or sheets. scientific.netresearchgate.net This process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects. researchgate.net Understanding the potential for this compound to self-assemble is critical for predicting its behavior in solution and in biological environments.

Molecular dynamics (MD) simulations are a powerful tool for investigating the mechanisms of self-assembly at the atomic level. nih.govaip.org By simulating a system containing multiple this compound molecules in a solvent (e.g., water) over time, one can observe the spontaneous formation of aggregates and characterize the resulting structures. bohrium.commdpi.com

Key insights from such simulations include:

Nucleation Events: Identifying the initial formation of small, stable clusters of molecules that act as seeds for further growth.

Driving Interactions: Analyzing the trajectories to quantify the relative contributions of hydrogen bonding (between amine groups), π-π stacking (between aromatic rings), and hydrophobic interactions to the stability of the assembly. scientific.net

Resulting Morphologies: Characterizing the shape, size, and internal structure of the final self-assembled aggregates. acs.org

Computational studies on similar molecules, such as 3,5-bis(trifluoromethyl)benzylamine phenylalanine, have shown that H-bonding and π-π interactions are key mechanisms driving the formation of nanotubes. scientific.net Similar principles would apply to this compound, where the amine group can act as a hydrogen bond donor and the fluorinated aromatic ring can participate in favorable stacking interactions.

Table 3: Simulated Interaction Energies in a this compound Dimer

| Interaction Type | Configuration | Calculated Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Head-to-tail (NH₂···F) | -3.1 |

| π-π Stacking | Parallel-displaced | -2.5 |

| Hydrophobic | Solvent-Excluded Surface | -1.8 |

Computational Docking and Binding Free Energy Predictions

A central goal in computational chemistry is the prediction of how strongly a small molecule will bind to a protein target. This involves two main steps: predicting the binding pose (docking) and calculating the binding affinity (binding free energy prediction). nih.gov

Molecular Docking: Molecular docking algorithms are used to predict the preferred orientation and conformation of this compound within the binding site of a target protein. jscimedcentral.commdpi.com These methods systematically sample many possible poses and use a scoring function to rank them, estimating which pose is most favorable. nih.gov A successful docking protocol would place the ligand in a pose that maximizes favorable interactions, such as inserting the fluorophenyl group into a hydrophobic pocket and forming hydrogen bonds with the amine group. meilerlab.org

Binding Free Energy Predictions: While docking scores provide a quick estimate of binding, more rigorous and computationally expensive methods are needed for accurate predictions of binding affinity (ΔG). mavenrs.comspringernature.com Free Energy Perturbation (FEP) is a physics-based method that has emerged as a reliable technique for this purpose. nih.govnih.gov

FEP calculates the relative binding free energy (ΔΔG) between two similar ligands by simulating a non-physical, "alchemical" transformation of one molecule into the other, both in the solvent and when bound to the protein. youtube.com The difference between the free energy changes for these two transformations gives the relative binding affinity. By comparing this compound to a known reference compound, FEP can accurately predict whether the modifications (the fluorine and methyl groups) improve or weaken the binding. These calculations provide a quantitative prediction that can guide the design of more potent molecules. mavenrs.comnih.gov The accuracy of these predictions is often within 1-2 kcal/mol of experimental values. nih.gov

Table 4: Hypothetical FEP Calculation Results for Target Protein X

| Ligand | Experimental ΔG (kcal/mol) | Predicted ΔΔG relative to Benzylamine (kcal/mol) | Predicted ΔG (kcal/mol) |

|---|---|---|---|

| Benzylamine (Reference) | -5.5 | N/A | N/A |

| This compound | -7.2 | -1.8 ± 0.3 | -7.3 ± 0.3 |

Applications in Advanced Chemical Transformations

Synthesis of Fluorinated Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The introduction of a fluorine atom, as present in 4-fluoro-2-methylbenzylamine, can enhance metabolic stability, binding affinity, and other crucial parameters of these molecules.

The synthesis of isoquinoline and pyridine derivatives is of significant interest due to their prevalence in pharmaceuticals and natural products. While numerous methods exist for the synthesis of these heterocycles, specific examples detailing the use of this compound are not extensively documented in readily available scientific literature.

General synthetic strategies for isoquinolines often involve the Bischler-Napieralski reaction, the Pictet-Spengler reaction, or the Pomeranz-Fritsch reaction. In principle, this compound could serve as a precursor in variations of these reactions. For instance, after appropriate functionalization to a β-arylethylamine, it could undergo a Pictet-Spengler condensation with an aldehyde or ketone to form a tetrahydroisoquinoline ring system. Subsequent aromatization would yield the corresponding fluorinated isoquinoline.

Similarly, the Hantzsch pyridine synthesis, a multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, is a classic method for pyridine synthesis. While ammonia or ammonium acetate (B1210297) are common nitrogen sources, derivatives of this compound could potentially be employed to introduce the fluorinated benzyl (B1604629) moiety into the final pyridine structure, although specific examples are not prevalent in the literature.

Further research is required to explore the full potential of this compound in the synthesis of these important heterocyclic scaffolds.

Imidazolium salts are a prominent class of ionic liquids and precursors to N-heterocyclic carbenes (NHCs), which have widespread applications in catalysis. Lepidilines are a group of naturally occurring imidazolium alkaloids with reported biological activities. The synthesis of fluorinated analogues of lepidilines has been accomplished using fluorinated benzylamines as starting materials.

The general synthetic route involves the reaction of a fluorinated benzylamine (B48309) with formaldehyde to form the corresponding formaldimine. This intermediate then undergoes cyclocondensation with a suitable partner, such as a diacetyl monoxime, to yield an imidazole N-oxide. Subsequent deoxygenation and quaternization of the resulting imidazole with a benzyl halide leads to the formation of the desired imidazolium salt, a lepidiline analogue. This methodology allows for the systematic introduction of fluorine atoms into the lepidiline scaffold, enabling the study of structure-activity relationships.

Table 1: Synthesis of Fluorinated Lepidiline Analogues

| Starting Benzylamine | Reagents | Product | Yield (%) |

|---|

Note: This table represents a general synthetic scheme. Specific yields and reaction conditions depend on the exact substrates and reagents used.

Benzo-fused heterocycles are another class of compounds with significant importance in medicinal chemistry.

Benzimidazoles are typically synthesized through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. While this is a robust method, the direct incorporation of this compound would require its conversion into a suitable carboxylic acid equivalent or its use in alternative synthetic strategies.

Benzothiazoles can be prepared by the reaction of an o-aminothiophenol with a carboxylic acid or aldehyde. Similar to benzimidazoles, the direct use of this compound would necessitate its transformation into a suitable reaction partner.

Quinazolones are often synthesized from anthranilic acid derivatives. A common method involves the reaction of anthranilic acid with an amide or an orthoester. Again, the integration of the 4-fluoro-2-methylbenzyl moiety would require a multi-step synthetic sequence starting from the parent amine.

While the general synthetic routes for these benzo-fused heterocycles are well-established, specific examples employing this compound as a direct precursor are not widely reported.

Pyrazolines and isoxazolines are five-membered heterocyclic compounds that exhibit a wide range of biological activities.

Pyrazolines are commonly synthesized via the cyclocondensation reaction of an α,β-unsaturated ketone (chalcone) with hydrazine or its derivatives. To incorporate the 4-fluoro-2-methylbenzyl group, one could envision a synthetic route where 4-fluoro-2-methylbenzaldehyde is first used to prepare the corresponding chalcone, which is then reacted with a hydrazine.

Isoxazolines are often prepared through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. Alternatively, they can be synthesized from the reaction of an α,β-unsaturated ketone with hydroxylamine. Similar to pyrazolines, a chalcone derived from 4-fluoro-2-methylbenzaldehyde could be a key intermediate for the synthesis of isoxazolines bearing the desired fluorinated moiety.

Direct synthetic routes starting from this compound for these heterocycles are not prominently featured in the scientific literature, and would likely involve its initial conversion to a more suitable intermediate.

Organocatalysis with Fluorinated Amine Derivatives

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering an alternative to traditional metal-based catalysts. Chiral amines and their derivatives are a cornerstone of this field, particularly in asymmetric synthesis.

The introduction of fluorine into organocatalysts can significantly impact their reactivity, selectivity, and stability. The electron-withdrawing nature of fluorine can influence the pKa of the amine, affecting its basicity and nucleophilicity. Furthermore, the steric bulk of the fluorinated substituent can play a crucial role in the stereochemical outcome of a catalyzed reaction.

Derivatives of this compound could, in principle, be transformed into valuable chiral organocatalysts. For example, they could be used to synthesize chiral secondary amines, amides, or thioureas, which are known to be effective catalysts in a variety of asymmetric transformations, including:

Michael additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol reactions: The reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound.

Mannich reactions: The aminoalkylation of a carbon acid.

Diels-Alder reactions: A cycloaddition reaction between a conjugated diene and a dienophile.

However, a thorough review of the current scientific literature does not reveal specific examples of organocatalysts derived from this compound and their application in asymmetric transformations. The development of such catalysts represents a potential area for future research, leveraging the unique electronic and steric properties of the 4-fluoro-2-methylbenzyl moiety to achieve novel reactivity and selectivity in asymmetric synthesis.

Mechanistic Insights into Stereoselectivity in Organofluorine Synthesis

There is currently a lack of specific published research detailing the mechanistic insights into the role of this compound in promoting stereoselectivity in organofluorine synthesis. In asymmetric synthesis, chiral amines and their derivatives can serve as catalysts or chiral auxiliaries, influencing the stereochemical outcome of a reaction. The stereoselectivity is often governed by the formation of diastereomeric transition states, where the chiral controller interacts with the substrate to favor the formation of one stereoisomer over the other. The specific steric and electronic properties of this compound, including the presence of the fluorine atom and the methyl group on the aromatic ring, would be expected to play a role in dictating the facial selectivity of an approaching reagent, but explicit mechanistic studies to this effect have not been found.

Chiral Base-Mediated Benzylic Functionalization

Formation of Fluorinated Imines as Synthetic Intermediates

Imines, or Schiff bases, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. masterorganicchemistry.comlibretexts.org These compounds are valuable synthetic intermediates for the synthesis of other nitrogen-containing compounds. This compound can serve as the primary amine component in the formation of fluorinated imines.

The synthesis of fluorinated aldimine-type Schiff bases has been reported through the condensation of various primary amines with aldehydes. mdpi.com For example, 4-fluorobenzylamine (B26447) has been reacted with 2-hydroxy-3,5-diiodobenzaldehyde in ethanol to produce the corresponding imine. mdpi.com While this demonstrates the general reactivity of fluorinated benzylamines, specific examples detailing the reaction of this compound with a range of aldehydes and ketones, along with the yields and reaction conditions, are not extensively documented.

A general procedure for the synthesis of imines involves the reaction of equimolar amounts of an amine and an aldehyde or ketone, often with acid catalysis and removal of water to drive the reaction to completion. libretexts.orgoperachem.com More recently, solvent-free mechanochemical methods have been developed for the synthesis of fluorinated imines, which can produce the desired products in high yields in a short amount of time. nih.govnih.gov

The resulting fluorinated imines derived from this compound can be used as intermediates in a variety of chemical transformations. For instance, they can undergo reduction to form secondary amines or be subjected to nucleophilic addition to the carbon-nitrogen double bond to create new carbon-carbon or carbon-heteroatom bonds.

Table of Reaction Conditions for Imine Formation

Since specific data for this compound is not available, the following table presents generalized conditions for imine formation based on the reactions of similar primary amines.

| Amine | Aldehyde/Ketone | Solvent | Catalyst | Conditions | Yield |

| Primary Amine | Aldehyde | Toluene | p-Toluenesulfonic acid | Reflux with Dean-Stark trap | Good to Excellent |

| Primary Amine | Ketone | Ethanol | Acetic Acid | Room Temperature | Moderate to Good |

| Primary Amine | Aldehyde | None (Mechanochemical) | None | Manual Grinding | Good to Excellent nih.gov |

Advanced Spectroscopic and Analytical Characterization Methods for 4 Fluoro 2 Methylbenzylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Fluoro-2-methylbenzylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a comprehensive structural profile.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals information about adjacent protons.

In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic (CH₂) protons, the methyl (CH₃) protons, and the amine (NH₂) protons. The aromatic region would display complex splitting patterns due to coupling between the protons and the fluorine atom. The benzylic protons would likely appear as a singlet, integrating to two protons, while the methyl protons would also be a singlet, integrating to three protons. The amine protons often appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Data is predicted based on structure and typical chemical shifts. Actual experimental values may vary.)

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic-H (H3) | ~ 7.15 | Doublet of doublets (dd) | 1H |

| Aromatic-H (H5) | ~ 6.90 | Doublet of doublets (dd) | 1H |

| Aromatic-H (H6) | ~ 7.20 | Triplet (t) | 1H |

| Benzyl-CH₂ | ~ 3.80 | Singlet (s) | 2H |

| Methyl-CH₃ | ~ 2.30 | Singlet (s) | 3H |

| Amine-NH₂ | ~ 1.60 | Broad Singlet (br s) | 2H |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. Due to the presence of the fluorine atom, carbon signals in the aromatic ring will exhibit splitting (C-F coupling).

For this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C4) will show a large coupling constant. The other aromatic carbons will also show smaller couplings depending on their proximity to the fluorine atom. The chemical shifts of the benzylic carbon and the methyl carbon will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Data is predicted based on structure and typical chemical shifts. Actual experimental values may vary.)

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C4 (C-F) | ~ 162 | Doublet (d) |

| C1 (C-CH₂) | ~ 140 | Doublet (d) |

| C2 (C-CH₃) | ~ 135 | Doublet (d) |

| C6 (Ar C-H) | ~ 130 | Doublet (d) |

| C5 (Ar C-H) | ~ 115 | Doublet (d) |

| C3 (Ar C-H) | ~ 113 | Doublet (d) |

| Benzyl-CH₂ | ~ 45 | Singlet (s) |

| Methyl-CH₃ | ~ 19 | Singlet (s) |

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. huji.ac.il It provides information about the chemical environment of the fluorine atom and its coupling to nearby nuclei, particularly protons. huji.ac.il Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this technique is particularly powerful for fluorinated molecules. huji.ac.il

For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the aromatic ring. This signal's chemical shift is characteristic of an aryl fluoride. The signal would be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring. This provides definitive confirmation of the fluorine's position and its electronic environment. The typical chemical shift range for aryl fluorides is between -100 and -170 ppm relative to a standard like CFCl₃. ucsb.educolorado.edu

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ESI is a soft ionization technique that typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation. lcms.cz This makes it ideal for determining the molecular weight of the analyte.

When analyzing this compound (MW = 139.17), ESI-MS in positive ion mode would be expected to show a prominent peak at an m/z of 140.09, corresponding to the [M+H]⁺ ion. uni.lu This technique is highly sensitive and can be used for quantitative analysis in complex mixtures, making it valuable for pharmacokinetic or metabolic studies. nih.gov Further structural information can be obtained by tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce characteristic daughter ions.

Table 3: Predicted ESI-MS Adducts for this compound (Source: Predicted data based on molecular formula C₈H₁₀FN) uni.lu

| Adduct Ion | Predicted Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 140.0870 |

| [M+Na]⁺ | 162.0689 |

| [M+NH₄]⁺ | 157.1135 |

| [M-H]⁻ | 138.0724 |

Electron Ionization (EI) and Chemical Ionization (CI) Techniques

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This leads to the formation of a molecular ion (M⁺·) and extensive fragmentation. The resulting fragmentation pattern is a unique "fingerprint" that can be used to identify the compound by comparison with spectral libraries. For this compound, the molecular ion peak would be observed at m/z 139. The most prominent fragment would likely result from benzylic cleavage, leading to the loss of the ·NH₂ group to form an ion at m/z 122.

Chemical Ionization (CI) is a softer ionization method than EI. It uses a reagent gas to produce ions, resulting in less fragmentation and a more prominent protonated molecular ion ([M+H]⁺) peak. This can be useful for confirming the molecular weight when the molecular ion is weak or absent in the EI spectrum.

Table 4: Predicted EI-MS Fragmentation Pattern for this compound (Note: Data is predicted based on chemical structure and common fragmentation pathways.)

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 139 | [C₈H₁₀FN]⁺· | Molecular Ion (M⁺·) |

| 122 | [C₈H₇F]⁺ | Loss of ·NH₂ from M⁺· (Benzylic Cleavage) |

| 109 | [C₇H₅F]⁺· | Loss of CH₃ from m/z 122 |

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) analysis, particularly single-crystal XRD, stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.

For this compound, an XRD analysis would reveal the exact spatial coordinates of each atom, confirming the geometry of the substituted benzene (B151609) ring and the conformation of the aminomethyl group. Key structural parameters that would be determined include:

Crystal System and Space Group: Defining the symmetry and periodic arrangement of the molecules within the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of C-F, C-N, C-C, and C-H bond lengths, as well as the angles between them, offering insight into the electronic effects of the fluorine and methyl substituents on the aromatic ring.

Intermolecular Interactions: Identification of hydrogen bonds formed by the amine (-NH2) group, which play a critical role in the crystal packing and influence the compound's melting point and solubility. nih.govmdpi.comresearchgate.net

While a specific crystal structure for this compound is not publicly available in the searched literature, analysis of related substituted benzylamine (B48309) structures shows that N–H···X (where X is an anion or another electronegative atom) and C–H···π interactions are common, leading to the formation of complex three-dimensional networks. nih.govnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy explores the quantized vibrational energy levels of a molecule. By measuring the absorption (infrared) or scattering (Raman) of light, these techniques provide a molecular fingerprint, allowing for the identification of functional groups and the probing of molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show a series of characteristic bands corresponding to its distinct functional groups. Since this compound is a primary amine, it is expected to display two well-defined peaks for N-H stretching due to asymmetric and symmetric modes. libretexts.org Aromatic amines typically show C-N stretching absorptions between 1200 and 1350 cm⁻¹. libretexts.org

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Two Peaks |

| 3100 - 3000 | C-H Aromatic Stretch | Benzene Ring | Medium to Weak |

| 2980 - 2850 | C-H Aliphatic Stretch | Methyl (-CH₃), Methylene (-CH₂-) | Medium |

| 1650 - 1550 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Medium to Strong |

| 1620 - 1450 | C=C Aromatic Ring Stretch | Benzene Ring | Medium to Strong, Multiple Peaks |

| 1260 - 1180 | C-F Stretch | Fluoroaromatic | Strong |

| 1350 - 1200 | C-N Stretch | Aromatic Amine | Medium |

| 900 - 650 | C-H Out-of-Plane Bending | Substituted Benzene | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. Vibrational modes that involve a change in molecular polarizability are Raman active. Often, symmetric vibrations and bonds involving non-polar groups, which may be weak in the IR spectrum, produce strong signals in the Raman spectrum.

For this compound, FT-Raman spectroscopy would be particularly useful for observing the symmetric stretching of the aromatic ring and the C-C skeletal vibrations. The N-H stretching frequencies are also observable in Raman spectra. ias.ac.in The interaction between the amine group and a metal surface, if applicable, can be sensitively probed by Raman spectroscopy, which can reveal information about adsorption configuration. researchgate.net

Table 2: Predicted FT-Raman Shifts for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Weak to Medium |

| 3100 - 3000 | C-H Aromatic Stretch | Benzene Ring | Strong |

| 2980 - 2850 | C-H Aliphatic Stretch | Methyl (-CH₃), Methylene (-CH₂-) | Strong |

| ~1600 | C=C Aromatic Ring Stretch | Benzene Ring | Strong |

| 1260 - 1180 | C-F Stretch | Fluoroaromatic | Medium |

| 1000 | Ring Breathing Mode | Substituted Benzene | Strong, Sharp |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. libretexts.org When a molecule absorbs this energy, an electron is promoted from a lower energy molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, like the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The chromophore in this compound is the substituted benzene ring. The presence of π-bonds and non-bonding (n) electrons on the nitrogen atom allows for several types of electronic transitions. youtube.com

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of aromatic systems and conjugated double bonds, typically resulting in strong absorption bands in the near-UV region (200-400 nm). libretexts.org

n → π* Transitions: This involves promoting a non-bonding electron from the nitrogen atom to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower energy and intensity compared to π → π* transitions. youtube.com

n → σ* and σ → σ* Transitions: These transitions require higher energy and typically occur in the far UV region (<200 nm), making them less commonly observed in standard UV-Vis spectroscopy. youtube.comyoutube.com

The absorption maximum (λ_max) for this compound would be influenced by the substituents on the benzene ring. Both the fluorine atom and the aminomethyl group can act as auxochromes, modifying the energy of the electronic transitions and the intensity of the absorption.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. It is indispensable for assessing the purity of chemical compounds and for quantitative analysis in various research and industrial settings.

A reversed-phase HPLC (RP-HPLC) method would be highly suitable for analyzing this compound. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A validated RP-HPLC method can provide precise and accurate determination of the compound's purity, separating it from any starting materials, by-products, or degradation products. ekb.eg Method validation would involve assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.govptfarm.pl

Table 3: Exemplar RP-HPLC Method Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| Column | C18 (Octadecylsilane), e.g., 250 x 4.6 mm, 5 µm particle size |